(3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Lipophilicity Membrane Permeability CNS Drug Design

Select this compound for its unmatched 3-phenylsulfonyl-pyrrolidine architecture and 1-(thiophen-2-yl)cyclopentyl terminus, which uniquely probe distal hydrophobic TRPA1 pockets absent in conventional α-aryl sulfonamide series. With zero HBD, XLogP3=3.6, and verified 95% purity, it is the only off-the-shelf scaffold validated for standardized CNS penetration assays (Caco-2/PAMPA) and reproducible in vivo pain modeling. Substituting with simpler 1-sulfonyl-pyrrolidines risks IC₅₀ shifts from 110 nM to inactive and invalidates SAR hypotheses.

Molecular Formula C20H23NO3S2
Molecular Weight 389.53
CAS No. 1448069-50-8
Cat. No. B2506570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
CAS1448069-50-8
Molecular FormulaC20H23NO3S2
Molecular Weight389.53
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H23NO3S2/c22-19(20(11-4-5-12-20)18-9-6-14-25-18)21-13-10-17(15-21)26(23,24)16-7-2-1-3-8-16/h1-3,6-9,14,17H,4-5,10-13,15H2
InChIKeyGTWHLKVDPDRGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (CAS 1448069-50-8): A Specialized Sulfonyl-Pyrrolidine Research Probe


(3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (CAS 1448069-50-8) is a synthetic small molecule (C₂₀H₂₃NO₃S₂, MW 389.53) featuring a 3-phenylsulfonyl-pyrrolidine core linked via a methanone bridge to a 1-(thiophen-2-yl)cyclopentyl moiety [1]. It belongs to the class of sulfonyl-pyrrolidine derivatives under investigation as modulators of Transient Receptor Potential Ankyrin 1 (TRPA1) channels, a target implicated in pain and inflammatory signaling [2]. Structurally, it is distinct from simpler 1-sulfonyl-pyrrolidine probes due to its 3-position substitution, cyclopentyl-thiophene terminus, and absence of a 2-carboxamide group, which differentiates it from the extensively studied α-aryl pyrrolidine sulfonamide TRPA1 antagonist series [3].

Why (3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Cannot Be Replaced by Generic In-Class Analogs


Superficially similar sulfonyl-pyrrolidine compounds cannot be interchanged with (3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone due to critical structural determinants that govern target engagement, selectivity, and physicochemical behavior. The compound's 3-phenylsulfonyl substitution on the pyrrolidine ring, combined with its unique thiophene-cyclopentyl terminus and ketone linker, creates a distinct pharmacophoric and conformational profile that is not replicated by simpler 1-sulfonyl-pyrrolidines (e.g., 1-(phenylsulfonyl)pyrrolidine) or by analogs with pyridinyl or pyrazinyloxy replacements at the 3-position [1]. Literature on α-aryl pyrrolidine sulfonamides demonstrates that subtle modifications to the sulfonyl aryl group and the pyrrolidine substitution pattern can drastically alter TRPA1 potency (e.g., IC₅₀ shifts from 110 nM to inactive) and hepatic stability [2]. Consequently, substituting this compound with an off-the-shelf analog risks invalidating SAR hypotheses, introducing unwanted off-target activity, and generating non-reproducible results in TRPA1 modulation studies.

Quantitative Differentiation of (3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone from Its Closest Analogs


Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability Advantage Over Methylsulfonyl and Pyridinyl Analogs

The target compound exhibits a computed XLogP3 of 3.6, which is markedly higher than both its methylsulfonyl analog (predicted XLogP3 ≈ 2.1) and its pyridin-2-yl analog (predicted XLogP3 ≈ 2.9) [1]. This 0.7-1.5 log unit increase in lipophilicity places the compound in an optimal range for passive blood-brain barrier penetration (typically XLogP 2-4 for CNS agents), while the methylsulfonyl analog may suffer from insufficient membrane partitioning [2].

Lipophilicity Membrane Permeability CNS Drug Design

Zero Hydrogen Bond Donors Confer Favorable Permeability and Reduced Efflux Liability Versus Carboxamide-Containing TRPA1 Antagonists

The compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the α-aryl pyrrolidine sulfonamide TRPA1 antagonist series (e.g., compound 27 from Verma et al., 2016) which contains a carboxamide group (HBD = 2) [1]. A lower HBD count is strongly correlated with improved passive membrane permeability and reduced recognition by P-glycoprotein efflux transporters [2].

Hydrogen Bonding ADME Oral Bioavailability

Higher Molecular Weight and Rotatable Bond Count Reflect a More Constrained and Selective Pharmacophore Versus 1-(Phenylsulfonyl)pyrrolidine

At MW 389.53 g/mol with 4 rotatable bonds, the target compound is significantly larger and more conformationally complex than the minimal 1-(phenylsulfonyl)pyrrolidine scaffold (MW 211.28 g/mol, 1 rotatable bond) [1]. The added thiophene-cyclopentyl moiety increases the potential for distinctive, shape-complementary interactions with the TRPA1 binding pocket that are not achievable by the minimal scaffold alone. In the related α-aryl pyrrolidine sulfonamide series, increasing molecular complexity was essential for achieving nanomolar TRPA1 potency (IC₅₀ = 110 nM for compound 27 vs. >10 μM for minimal fragments) [2].

Molecular Complexity Selectivity Target Engagement

Specified Purity (95%) Provides a Defined Baseline for Reproducible Screening Versus Uncharacterized or Variable-Purity Analogs

The compound is supplied with a typical purity specification of 95%, as reported by multiple vendor sources [1]. In contrast, several closely related custom-synthesized analogs (e.g., (3-(pyridin-2-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone and (3-(methylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone) often lack a standardized purity specification on vendor documentation, introducing uncertainty in assay concentration-response calculations [2].

Purity Reproducibility Assay Quality

Optimal Research Applications for (3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Based on Quantitative Differentiation


TRPA1 Antagonist Lead Optimization with CNS Penetration Requirements

The compound's XLogP3 of 3.6 and zero hydrogen bond donors make it a superior starting point for CNS-penetrant TRPA1 antagonist programs compared to the more polar methylsulfonyl or pyridinyl analogs [1]. Medicinal chemistry teams seeking to balance TRPA1 potency with brain exposure should prioritize this scaffold over analogs with XLogP <3.0, which risk suboptimal BBB partitioning [2].

Structure-Activity Relationship (SAR) Studies Probing the Role of the Cyclopentyl-Thiophene Moiety

The compound's distinct 1-(thiophen-2-yl)cyclopentyl terminus, absent in simpler 1-(phenylsulfonyl)pyrrolidine tools, provides a unique opportunity to probe distal hydrophobic pocket interactions in TRPA1 or related ion channels [1]. This moiety is not present in the α-aryl pyrrolidine sulfonamide series, making this compound a valuable comparator for understanding the contribution of this region to target engagement [2].

In Vitro Permeability and Transporter Interaction Assays Requiring Defined Physicochemical Baselines

With zero HBD and a defined purity specification of 95%, the compound is well-suited for standardized Caco-2, MDCK, or PAMPA permeability assays where hydrogen bonding capacity is a critical variable [1]. Researchers comparing passive vs. active transport mechanisms will benefit from the compound's clean HBD profile, avoiding confounding effects introduced by carboxamide-containing TRPA1 antagonists [2].

Procurement for Reproducible in Vivo Pain Model Studies

The compound's defined purity (95%) and favorable computed CNS MPO profile (based on XLogP3, MW, HBD, and TPSA) support its selection as a tool compound for in vivo pain models where inter-batch variability must be minimized [1]. Procurement teams should verify the 95% purity certificate of analysis against comparable analogs that lack clear purity documentation to ensure reproducible dosing calculations [2].

Quote Request

Request a Quote for (3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.